molecular formula C11H12O2 B6164456 3H-spiro[2-benzofuran-1,1'-cyclobutan]-5-ol CAS No. 1823871-89-1

3H-spiro[2-benzofuran-1,1'-cyclobutan]-5-ol

Cat. No.: B6164456
CAS No.: 1823871-89-1
M. Wt: 176.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-spiro[2-benzofuran-1,1’-cyclobutan]-5-ol is a unique organic compound characterized by its spirocyclic structure, which includes a benzofuran moiety fused to a cyclobutane ring

Safety and Hazards

The safety and hazards associated with spiro compounds can vary greatly depending on the specific compound. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of spiro compounds is a rapidly expanding area of research in the field of organic synthesis . Future directions may include the development of new methods of spiroannulation, the use of spiro compounds as intermediates in synthesis, and the isolation/characterization of new natural products .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-spiro[2-benzofuran-1,1’-cyclobutan]-5-ol typically involves a multi-step process. One common method is the catalytic asymmetric one-pot [3+2] cyclization/semipinacol rearrangement sequence. This method uses a catalysis system of copper (II) and bisoxazoline (BOX) to efficiently construct the spirocyclic structure with high enantioselectivity and diastereoselectivity . Another approach involves the formal [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa(aza)dienes, catalyzed by boron trifluoride diethyl etherate (BF3·Et2O), yielding the desired spirocyclic product in high yields .

Industrial Production Methods

Industrial production of 3H-spiro[2-benzofuran-1,1’-cyclobutan]-5-ol is less common due to the complexity of the synthesis and the need for specialized catalysts and reaction conditions. advancements in catalytic processes and scalable synthetic methods may facilitate its production in the future.

Chemical Reactions Analysis

Types of Reactions

3H-spiro[2-benzofuran-1,1’-cyclobutan]-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran moiety, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

3H-spiro[2-benzofuran-1,1’-cyclobutan]-5-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3H-spiro[2-benzofuran-1,3’-piperidine]
  • 3H-spiro[2-benzofuran-1,3’-pyrrolidine]
  • 3H-spiro[1-benzofuran-2,1’-cyclohexane]

Uniqueness

3H-spiro[2-benzofuran-1,1’-cyclobutan]-5-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different spatial arrangement and electronic distribution, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

1823871-89-1

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.